molecular formula C8H10ClN3O B14418658 (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium

(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium

Cat. No.: B14418658
M. Wt: 199.64 g/mol
InChI Key: OXOUWGJOVFPWLQ-VAWYXSNFSA-N
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Description

(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium is a compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted hydrazones, oxides, and reduced hydrazine derivatives .

Mechanism of Action

The mechanism of action of (E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA replication and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium

InChI

InChI=1S/C8H10ClN3O/c1-2-12(13)11-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3/b12-11+

InChI Key

OXOUWGJOVFPWLQ-VAWYXSNFSA-N

Isomeric SMILES

CC/[N+](=N\NC1=CC=C(C=C1)Cl)/[O-]

Canonical SMILES

CC[N+](=NNC1=CC=C(C=C1)Cl)[O-]

Origin of Product

United States

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